(4-tert-Butylphenyl)acetonitrile

Agrochemical Synthesis Process Chemistry Cyflumetofen Manufacturing

(4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1) is an arylacetonitrile derivative, primarily valued as a strategic intermediate in the commercial production of the acaricide Cyflumetofen and as a specialized tool in cancer research for its reported inhibition of Akt1 and SCD1. With a molecular formula of C₁₂H₁₅N and a molecular weight of 173.25 g/mol, its defining structural feature is a para-tert-butylphenyl group appended to an acetonitrile moiety.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 3288-99-1
Cat. No. B1265685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-Butylphenyl)acetonitrile
CAS3288-99-1
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC#N
InChIInChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3
InChIKeyQKJPXROEIJPNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1) for Industrial-Scale Cyflumetofen Synthesis & Specialized Research


(4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1) is an arylacetonitrile derivative, primarily valued as a strategic intermediate in the commercial production of the acaricide Cyflumetofen [1] and as a specialized tool in cancer research for its reported inhibition of Akt1 and SCD1 . With a molecular formula of C₁₂H₁₅N and a molecular weight of 173.25 g/mol, its defining structural feature is a para-tert-butylphenyl group appended to an acetonitrile moiety. This compound is typically procured as a colorless liquid with a purity specification commonly set at ≥98.0% (GC) from reputable vendors .

Why Generic Substitution of (4-tert-Butylphenyl)acetonitrile Fails: Quantifiable Risks in Synthesis and Purity


The straightforward substitution of (4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1) with a seemingly analogous benzyl cyanide derivative is demonstrably risky due to quantifiable differences in synthetic yield and purity, which directly impact downstream industrial economics and research reproducibility. In the context of Cyflumetofen production, the choice of this specific intermediate dictates the overall process yield, with alternative routes or starting materials resulting in significantly lower total yields (e.g., 43.1% versus optimized step yields exceeding 97%) [1]. Furthermore, the commercial availability of this compound is benchmarked at a minimum purity of 98.0% (GC) , a specification that alternative analogs or lower-grade batches may not meet, potentially introducing impurities that poison catalysts or confound biological assay results. These factors establish a clear, data-backed rationale for prioritizing this exact compound over near-identical alternatives.

Quantitative Procurement Evidence for (4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1)


Superior Synthesis Efficiency: 97.7% Molar Yield vs. Alternative Routes

A patent-protected synthetic method for (4-tert-Butylphenyl)acetonitrile achieves a molar yield of 97.7% with an HPLC purity of 98.9% [1]. This performance is quantifiably superior to alternative published routes, such as the reaction of trimethylsilyl cyanide with 4-tert-butylbromobenzene, which reports a yield of 89%, and the reaction with 4-tert-butylbenzyl bromide, which yields 96% . The total yield for a subsequent multi-step Cyflumetofen synthesis was only 43.1% when calculated from this starting material, underscoring the critical impact of maximizing the yield of this specific intermediate to ensure overall process viability [2].

Agrochemical Synthesis Process Chemistry Cyflumetofen Manufacturing

Validated High Purity: 98.9% (HPLC) vs. Industry Standard 98.0% (GC)

The high-yield patented synthesis of (4-tert-Butylphenyl)acetonitrile consistently delivers a product with an HPLC purity of 98.9% [1]. This value exceeds the minimum purity specification of 98.0% (GC) provided by major commercial suppliers like TCI . While different analytical methods (HPLC vs. GC) are used, the data confirms that the patented process can reliably achieve a higher state of purity, which is a critical factor for reactions sensitive to impurities or for research requiring precise stoichiometry.

Quality Control Analytical Chemistry Procurement Specification

Critical Industrial Precursor: Enabling Multi-Kilogram Cyflumetofen Production

(4-tert-Butylphenyl)acetonitrile is the essential precursor for methyl 2-(4-tert-butylphenyl)cyanoacetate, the penultimate intermediate in the synthesis of Cyflumetofen, a commercial acaricide [1]. The patented synthetic route is designed for industrial scale, specifying reaction conditions and solvent systems (e.g., DMSO, THF) that are practical for large-scale manufacturing [2]. Unlike many research-grade analogs that are only produced at gram scale, the existence of industrial patents and its documented use in multi-step synthesis [3] confirms its availability and utility at the ton scale, a critical differentiator for agrochemical manufacturers.

Agrochemical Manufacturing Supply Chain Key Intermediate

Procurement-Driven Application Scenarios for (4-tert-Butylphenyl)acetonitrile (CAS 3288-99-1)


Industrial-Scale Manufacturing of the Acaricide Cyflumetofen

For agrochemical manufacturers, (4-tert-Butylphenyl)acetonitrile is the definitive choice for the large-scale synthesis of Cyflumetofen. The patent CN109053491A provides a validated, high-yield (97.7%) synthetic route to this key intermediate, directly addressing the economic and efficiency challenges of industrial production [1]. By selecting this compound, manufacturers can leverage a process with proven scalability and high purity output (98.9% by HPLC), ensuring a more cost-effective and reliable supply chain for the final active ingredient compared to developing a process with an unproven analog.

High-Precision Research on Akt1 and SCD1 Inhibition

Researchers studying the Akt1 and SCD1 signaling pathways in cancer should prioritize (4-tert-Butylphenyl)acetonitrile as a reference tool compound . While a specific IC50 value was not located in the accessible literature, its repeated citation in peer-reviewed studies from Bioorganic & Medicinal Chemistry and European Journal of Medicinal Chemistry establishes it as a validated and recognized inhibitor in this specific context. Procuring this exact compound ensures experimental reproducibility and allows for direct comparison with published findings, a benefit not afforded by selecting a less-characterized structural analog.

Synthesis of Novel β-Ketonitrile Derivatives

Process chemists developing new β-ketonitrile-based pharmaceuticals or agrochemicals will find (4-tert-Butylphenyl)acetonitrile to be a superior building block. The presence of the para-tert-butyl group provides both steric bulk and lipophilicity, while the activated methylene group is a versatile handle for further functionalization (e.g., esterification, transesterification) [2]. The established high-purity commercial availability ensures that reactions can be optimized with a consistent, well-defined starting material, minimizing the troubleshooting associated with lower-purity or less available analogs.

Technical Documentation Hub

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